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Introduction

PV1115 is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 2
(Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1]
Dysregulation of the Chk2 signaling cascade is implicated in various cancers, making it an
attractive therapeutic target. High-throughput screening (HTS) assays are instrumental in
identifying and characterizing novel Chk2 inhibitors like PV1115. These application notes
provide detailed protocols for both biochemical and cell-based HTS assays to evaluate PV1115
and other potential Chk2 inhibitors.

Quantitative Data Summary

The selectivity of a kinase inhibitor is a crucial parameter in drug discovery. PV1115 has
demonstrated high potency and selectivity for Chk2 over other related kinases.

Selectivity vs. Selectivity vs.

Compound Target IC50 (nM) Sl s
PV1115 Chk2 0.14 > 470,000-fold > 714,000-fold
PV1115 Chk1 66,000 - -

PV1115 RSK2 >100,000 - -

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15584084?utm_src=pdf-interest
https://www.benchchem.com/product/b15584084?utm_src=pdf-body
https://www.medchemexpress.com/pv1115.html?locale=es-ES
https://www.benchchem.com/product/b15584084?utm_src=pdf-body
https://www.benchchem.com/product/b15584084?utm_src=pdf-body
https://www.benchchem.com/product/b15584084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signaling Pathway

The Ataxia-Telangiectasia Mutated (ATM)-Chk2 signaling pathway is a cornerstone of the
cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated
and phosphorylates Chk2 at Threonine 68. This initiates Chk2 dimerization and
autophosphorylation, leading to its full activation. Activated Chk2 then phosphorylates a range
of downstream substrates, including the p53 tumor suppressor and Cdc25 phosphatases, to
induce cell cycle arrest, facilitate DNA repair, and in cases of severe damage, trigger apoptosis.
[2][3][4][5][6] PV1115 exerts its effect by binding to the ATP-binding pocket of Chk2, thereby
preventing the phosphorylation of its downstream targets.[1][7]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/figure/Chk2-in-the-DNA-damage-signalling-network-A-Simplified-diagram-of-the-ATM-ATR_fig1_6989107
https://discover.nci.nih.gov/mim/view.jsp?MIM=ATMChk2&selection=static
https://www.creative-diagnostics.com/chk-signaling-pathway.htm
https://www.benchchem.com/pdf/Chk2_IN_1_and_the_ATM_Dependent_Signaling_Pathway_A_Technical_Guide.pdf
https://aacrjournals.org/clincancerres/article/12/9/2657/284910/Chk2-Molecular-Interaction-Map-and-Rationale-for
https://www.benchchem.com/product/b15584084?utm_src=pdf-body
https://www.medchemexpress.com/pv1115.html?locale=es-ES
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Breaks (DSBs)

ATM
(inactive)

Chk2
(inactive dimer)

Apoptosis

DNA Double-Strand

Activates

phosphorylates (Thr68)

autophosphorylates

phosphorylates

Nucleus

inhibits

phosphorylates

Cell Cycle Arrest

Click to download full resolution via product page

Diagram 1: ATM-Chk2 Signaling Pathway Inhibition by PV1115.
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Experimental Protocols

Biochemical High-Throughput Screening:
LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay for screening compounds that bind to the ATP-binding site of Chk2.

Materials:

Chk2 Kinase (recombinant)
LanthaScreen™ Eu-anti-GST Antibody
Kinase Tracer 236

TR-FRET Dilution Buffer

PV1115 (as a positive control)
Compound library

384-well, low-volume, black plates

TR-FRET compatible microplate reader

Procedure:

Compound Plating: Prepare serial dilutions of PV1115 and the test compounds in DMSO.
Dispense the compounds into the 384-well plates.

Kinase/Antibody Mixture Preparation: Dilute the Chk2 kinase and the Eu-anti-GST antibody
in the TR-FRET dilution buffer.

Dispensing Kinase/Antibody Mixture: Add the kinase/antibody mixture to each well of the
384-well plate containing the compounds.

Tracer Preparation: Dilute the Kinase Tracer 236 in the TR-FRET dilution buffer.
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e Dispensing Tracer: Add the diluted tracer to each well.
 Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

o Plate Reading: Read the plate on a TR-FRET compatible microplate reader, measuring the
emission at 665 nm and 615 nm.

o Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
Determine the IC50 values by plotting the TR-FRET ratio against the compound
concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based High-Throughput Screening: High-Content
Analysis of Chk2 Phosphorylation

This assay quantifies the phosphorylation of Chk2 in cells treated with a DNA damaging agent
and test compounds.

Materials:

e Human cancer cell line (e.g., U20S)

o Doxorubicin (DNA damaging agent)

e PV1115 (as a positive control)

e Compound library

e Primary antibody against phosphorylated Chk2 (Thr68)
e Fluorescently labeled secondary antibody

e Hoechst 33342 (nuclear stain)

o 384-well, clear-bottom, black plates

High-content imaging system

Procedure:
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e Cell Seeding: Seed U20S cells into 384-well plates and incubate overnight.

o Compound Treatment: Treat the cells with serial dilutions of PV1115 or test compounds for 1
hour.

¢ Induction of DNA Damage: Add doxorubicin to all wells (except negative controls) to a final
concentration that induces Chk2 phosphorylation and incubate for 1-2 hours.

o Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize
with 0.2% Triton X-100.

e Immunostaining: Block the cells and then incubate with the primary anti-phospho-Chk2
antibody. Follow this with an incubation with the fluorescently labeled secondary antibody
and Hoechst 33342.

e Imaging: Acquire images of the cells using a high-content imaging system.

e Image Analysis: Use image analysis software to identify nuclei (Hoechst stain) and quantify
the intensity of the phospho-Chk2 signal within the nucleus.

o Data Analysis: Calculate the percentage of phospho-Chk2 positive cells or the average
fluorescence intensity. Determine the IC50 values by plotting the measured response against
the compound concentration.

Experimental Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign
aimed at identifying and validating novel Chk2 inhibitors.
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Diagram 2: High-Throughput Screening Workflow for Chk2 Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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